

A Technical Guide to the Synthesis and Isotopic Purity of D-(+)-Trehalose-d2

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Compound of Interest

Compound Name: D-(+)-Trehalose-d2

Cat. No.: B12054348

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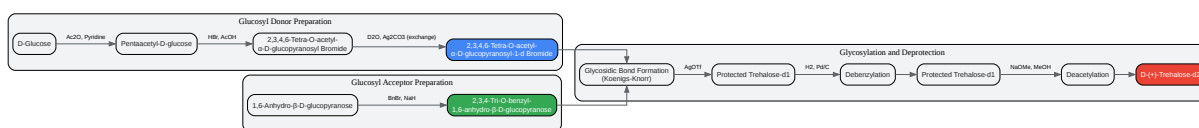
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and isotopic purity analysis of **D-(+)-Trehalose-d2**. D-(+)-Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in various biomedical applications due to its stabilizing properties. The deuterated analogue, **D-(+)-Trehalose-d2**, serves as a valuable tool in metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based assays.

Synthesis of D-(+)-Trehalose-d2

The synthesis of **D-(+)-Trehalose-d2** can be achieved through a modification of the established chemical synthesis of unlabeled D-trehalose. The core of this approach involves the coupling of two protected glucose-d1 isotopologues. A plausible synthetic route is outlined below, adapted from the classical Koenigs-Knorr reaction and subsequent deprotection steps.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a deuterated glucosyl donor and a suitable glucosyl acceptor. Specifically, the introduction of deuterium at the anomeric position (C1) of one of the glucose units is a key step.



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Caption: Proposed synthetic pathway for **D-(+)-Trehalose-d2**.

Experimental Protocol

Materials:

- D-Glucose
- Acetic anhydride
- Pyridine
- Hydrogen bromide in acetic acid
- Deuterium oxide (D₂O, 99.9 atom % D)
- Silver carbonate
- 1,6-Anhydro-β-D-glucopyranose
- Benzyl bromide
- Sodium hydride

- Silver trifluoromethanesulfonate (AgOTf)
- Palladium on carbon (Pd/C, 10%)
- Sodium methoxide in methanol
- Anhydrous solvents (DCM, THF, Methanol)

Procedure:

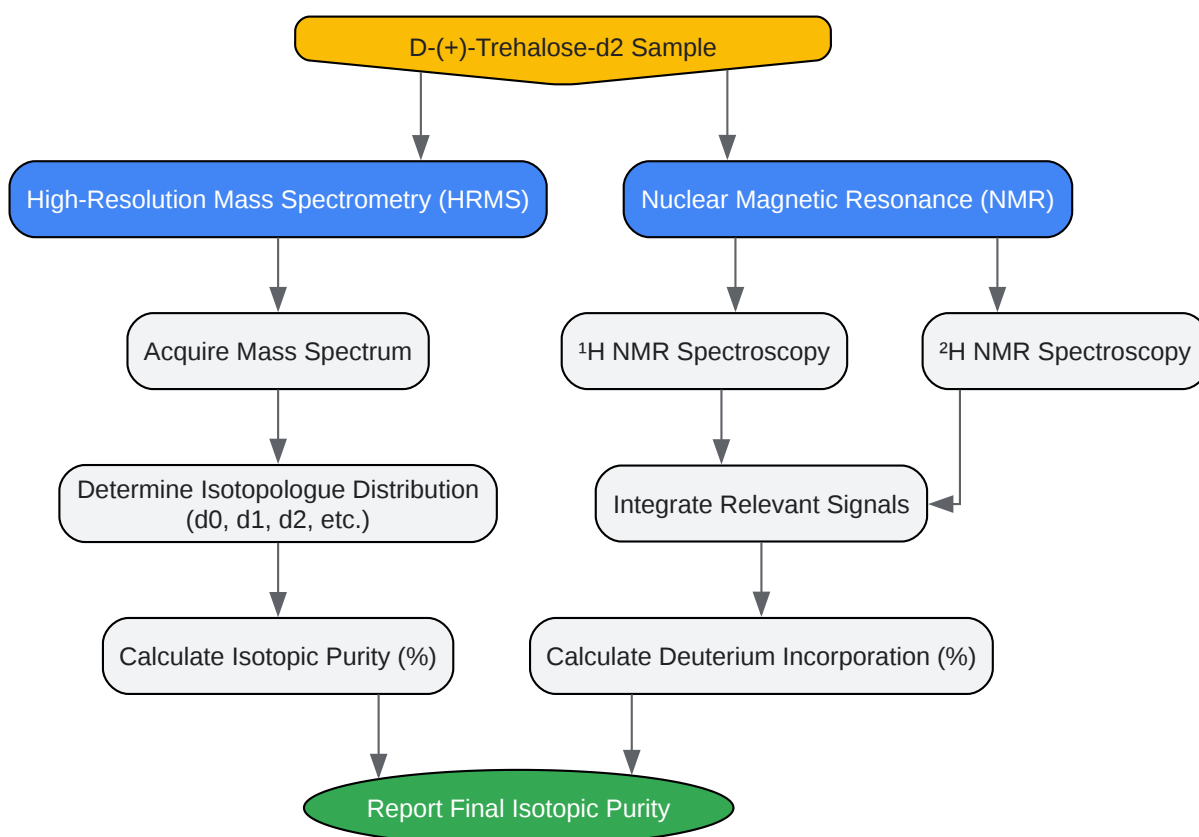
- Preparation of 2,3,4,6-Tetra-O-acetyl- α -D-glucopyranosyl-1-d Bromide (Deuterated Donor):
 - D-Glucose is first per-acetylated using acetic anhydride and pyridine to yield pentaacetyl-D-glucose.
 - The pentaacetate is then treated with hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide.
 - The anomeric proton is exchanged for deuterium by treatment with D₂O in the presence of a silver salt such as silver carbonate. The reaction progress is monitored by ¹H NMR until the anomeric proton signal disappears.
- Preparation of 2,3,4-Tri-O-benzyl-1,6-anhydro- β -D-glucopyranose (Protected Acceptor):
 - 1,6-Anhydro- β -D-glucopyranose is treated with benzyl bromide and sodium hydride in an anhydrous solvent like THF to protect the hydroxyl groups at positions 2, 3, and 4.
- Glycosylation:
 - The deuterated donor and the protected acceptor are dissolved in anhydrous dichloromethane.
 - Silver trifluoromethanesulfonate (AgOTf) is added as a promoter, and the reaction is stirred at room temperature until completion, as monitored by TLC.
- Deprotection:

- The resulting protected trehalose-d1 derivative is first debenzylated via catalytic hydrogenation using palladium on carbon.
- Subsequent deacetylation is carried out using sodium methoxide in methanol (Zemplén deacetylation) to afford the final product, **D-(+)-Trehalose-d2**.
- Purification:
 - The final product is purified by column chromatography on silica gel, followed by recrystallization to yield pure **D-(+)-Trehalose-d2**.

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the synthesis and ensure the suitability of the labeled compound for its intended application. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.^[1]

Analytical Workflow



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References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

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